molecular formula C30H50O B566224 Sorghumol CAS No. 90582-44-8

Sorghumol

Cat. No.: B566224
CAS No.: 90582-44-8
M. Wt: 426.729
InChI Key: VWYANPOOORUCFJ-RLUCXGOASA-N
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Description

Sorghumol is a triterpenoid, a natural product found in Glycosmis pentaphylla, Euphorbia peplus, and other organisms . It has a molecular formula of C30H50O and a molecular weight of 426.7 g/mol .


Chemical Reactions Analysis

Sorghum grains, which contain this compound, represent a significant source of food-borne contaminants. The main ones being mycotoxins including aflatoxin B1, ochratoxin A, fumonisin B1, deoxynivalenol, zearalenone; toxic metals like arsenic, cadmium, and lead; as well as process contaminants such as acrylamide .

Scientific Research Applications

  • Ethanol and Lactic Acid Production : Sorghum varieties differ in their ability to produce ethanol and lactic acid, influenced by genotype, environment, and location. Research shows that ethanol and lactic acid yields vary significantly among sorghum samples due to differences in chemical composition and physical properties (Zhan et al., 2003).

  • Diversity Management and Variety Maintenance : Understanding variation in sorghum is crucial for effective diversity management and variety maintenance, especially in the context of farmer knowledge systems in regions like north-east Ghana. Joint experimentation approaches can help in understanding complex phenomena associated with plant variation (Kudadjie et al., 2007).

  • Water Use and Canopy Temperatures : The study of water use in differentially irrigated sorghum and evaluation of plant water stress using canopy temperature measurements provide insights into sorghum's adaptability and resilience, particularly in response to drought and water deficit conditions (Olufayo et al., 1996).

  • Robotic Phenotyping of Sorghum Plant Architecture : Advanced technologies like high-throughput field-based robotic phenotyping systems using stereo vision can quantify variations in sorghum plant architecture. This approach aids in understanding the morphological traits that influence biomass yield (Bao et al., 2018).

  • Impact of Herbicides on Grain Sorghum : Understanding the residual activity of herbicides used in agriculture on grain sorghum is vital for managing crop succession and mitigating potential negative effects on sorghum growth and yield (Dan et al., 2010).

  • Nitrogen Use Efficiency in Sorghum : Research on the Nitrogen Use Efficiency (NUE) of sorghum genotypes in relation to nitrogen levels sheds light on yield, N uptake, and the economics of sorghum cultivation. This is particularly relevant in tropical regions under rainfed farming conditions (Shamme et al., 2016).

  • Chronic Disease Prevention Potential : Sorghum's nutrient-rich composition, including starches, dietary fiber, protein, lipids, and phytochemicals, suggests its potential role in preventing chronic diseases like diabetes, obesity, and heart disease. However, more randomized controlled trials are needed to confirm these effects (Stefoska-Needham et al., 2015).

  • Stem Biomass Accumulation in Response to Water Deficit : The study of sorghum stem biomass accumulation and its plasticity in response to water deficit provides insights into drought tolerance mechanisms, vital for improving crop management and breeding programs (Perrier et al., 2017).

Safety and Hazards

Grains, including those containing Sorghumol, represent a significant source of food-borne contaminants . Strict regulatory thresholds aim to minimize the risk of these contaminants to public health .

Future Directions

Sorghum, which contains Sorghumol, is being researched for its ability to restore carbon levels in the soil, improve soil fertility, provide biomass for biofuel production, and combat climate change . Furthermore, the integration of genomics and high-throughput technologies into breeding practice is required to fully exploit the importance and potential of the multi-purpose crop sorghum in global food security .

Mechanism of Action

Target of Action

Sorghumol, a compound found in sorghum, primarily targets the Hydroxycinnamoyltransferase (HCT) enzyme . This enzyme participates in an early step of the phenylpropanoid pathway, which is crucial for the biosynthesis of monolignols, coniferyl alcohol, and sinapyl alcohol . These monolignols are essential components of lignin, a major structural and protective component of plant cell walls .

Mode of Action

The mode of action of this compound involves its interaction with the Hydroxycinnamoyltransferase enzyme. The crystal structures of this enzyme in its apo-form and ternary complex with shikimate and p-coumaroyl-CoA reveal the roles of threonine-36, serine-38, tyrosine-40, histidine-162, arginine-371, and threonine-384 in catalysis and specificity . During this interaction, p-coumaroyl-CoA is converted to its product during crystal soaking .

Biochemical Pathways

This compound affects the phenylpropanoid pathway, which is responsible for the biosynthesis of monolignols . These monolignols are then polymerized to form lignin, a major component of plant cell walls . The specific composition of lignin subunits varies among species, tissues, and developmental stages .

Pharmacokinetics

It is known that this compound is a part of the plant’s defense mechanism, and its production can be induced under certain environmental conditions .

Result of Action

The action of this compound results in the production of lignin, which provides structural integrity and protection to plant cell walls . This contributes to the plant’s ability to withstand various environmental stresses, making sorghum a resilient crop .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. Sorghum, the plant from which this compound is derived, is known for its resilience to harsh environmental conditions, including drought and high temperatures . This suggests that the production and action of this compound may be enhanced under stress conditions, contributing to the plant’s overall resilience .

Properties

IUPAC Name

(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-19(2)20-9-12-24-28(20,6)17-18-29(7)22-10-11-23-26(3,4)25(31)14-15-27(23,5)21(22)13-16-30(24,29)8/h13,19-20,22-25,31H,9-12,14-18H2,1-8H3/t20-,22-,23+,24+,25+,27-,28+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYANPOOORUCFJ-RLUCXGOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of Sorghumol against cancer cells?

A1: Research suggests that this compound exhibits anticancer activity primarily by targeting the m-TOR/PI3K/AKT signaling pathway. [] This pathway is frequently dysregulated in cancer, contributing to uncontrolled cell growth and survival. This compound inhibits the phosphorylation of key proteins within this pathway (p-mTOR, p-PI3K, and p-AKT), ultimately leading to decreased proliferation and increased apoptosis (programmed cell death) in cancer cells. [] Additionally, this compound induces G2/M cell cycle arrest, further inhibiting cancer cell proliferation. []

Q2: What is the chemical structure of this compound?

A2: this compound (also known as 21-epi-isoarborinol) is a pentacyclic triterpenoid. [] While its exact molecular formula and weight are not explicitly mentioned in the provided abstracts, its structure has been elucidated through spectroscopic methods, including mass spectrometry and 1H NMR. [] Studies comparing it to other migrated hopanes, specifically its epimer, isoarborinol, have been crucial in determining its stereochemistry. []

Q3: In which plant species has this compound been identified?

A3: this compound has been isolated from several plant species, including:

  • Sorghum bicolor: This was the plant from which this compound was initially identified and characterized. []
  • Anoectochilus roxburghii: This orchid species yielded this compound alongside novel acyl esters. [, ]
  • Kirganelia reticulata: This plant is another source of this compound, highlighting its presence in diverse botanical families. []
  • Anoectochilus moulmeinensis, Anoectochilus chapaensis: These orchid species have also been identified as sources of this compound. [, ]
  • Artemisia anomala S. Moore: This plant represents another genus from which this compound has been isolated. []

Q4: Are there any known analytical methods for detecting and quantifying this compound?

A4: Although specific analytical techniques for quantifying this compound are not detailed in the provided abstracts, various chromatographic and spectroscopic methods are likely employed. These may include:

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are commonly used for separating and identifying triterpenoids like this compound. []
  • Mass Spectrometry (MS): This method helps determine the molecular weight and fragmentation pattern, providing structural information. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and other NMR techniques provide detailed information about the compound's structure, including the arrangement of atoms and stereochemistry. [, , ]

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